molecular formula C5H9NO2S B14314211 N-(But-3-yn-2-yl)methanesulfonamide CAS No. 111903-20-9

N-(But-3-yn-2-yl)methanesulfonamide

Cat. No.: B14314211
CAS No.: 111903-20-9
M. Wt: 147.20 g/mol
InChI Key: FHZVASPNPXYGBN-UHFFFAOYSA-N
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Description

N-(But-3-yn-2-yl)methanesulfonamide, with the CAS Number 111903-20-9, is a high-purity chemical compound supplied for research and development purposes. This molecule has a molecular formula of C 5 H 9 NO 2 S and a molecular weight of 147.195 g/mol . Its structure features both a methanesulfonamide group and a terminal alkyne functional group, making it a valuable bifunctional synthetic intermediate . The terminal alkyne moiety is a key reactive handle, allowing this compound to participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This makes it a versatile building block for synthesizing more complex molecules, pharmaceutical intermediates, and for use in medicinal chemistry campaigns. Research into methanesulfonamide derivatives has explored their potential as inhibitors for various biological targets. Studies on similar structures have shown that the methanesulfonamide group is a critical pharmacophore, and modifications to this core structure, such as replacing the -NH- group, can significantly influence the compound's potency and toxicity profile . For instance, certain methanesulfonamide-based compounds have been investigated as potential inhibitors of viral replication machinery, including the Zika virus RNA-dependent RNA polymerase (RdRP) and methyltransferase (MTase) . Furthermore, sulfonamide-based scaffolds are being actively researched in immunology, with applications in the development of small-molecule inhibitors targeting the NLRP3 inflammasome, a protein complex implicated in neurodegenerative and other chronic diseases . This product is intended for chemical synthesis and laboratory research applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

111903-20-9

Molecular Formula

C5H9NO2S

Molecular Weight

147.20 g/mol

IUPAC Name

N-but-3-yn-2-ylmethanesulfonamide

InChI

InChI=1S/C5H9NO2S/c1-4-5(2)6-9(3,7)8/h1,5-6H,2-3H3

InChI Key

FHZVASPNPXYGBN-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)NS(=O)(=O)C

Origin of Product

United States

Contextualization Within Sulfonamide and Alkyne Chemical Space

The chemical character of N-(But-3-yn-2-yl)methanesulfonamide is defined by its two key functional groups: the sulfonamide and the terminal alkyne.

The sulfonamide group (R-SO₂NR'R'') is a cornerstone in medicinal chemistry and organic synthesis. ucl.ac.uk Historically, sulfonamides were among the first effective antimicrobial agents discovered, and they continue to be a prominent class of drugs. ucl.ac.uk Beyond their therapeutic applications, sulfonamides are valued in synthesis for their chemical stability and their ability to act as directing groups and protecting groups for amines. ucl.ac.uk The nitrogen atom of the sulfonamide is generally less nucleophilic than that of an amide, and the protons on an unsubstituted or monosubstituted sulfonamide exhibit acidity, enabling a range of chemical transformations.

The alkyne functional group , characterized by a carbon-carbon triple bond, is a hub of reactivity in organic synthesis. Terminal alkynes, such as the one present in this compound, are particularly versatile. The acidic nature of the terminal alkyne proton allows for its removal to form a potent nucleophile (an acetylide), which can participate in a variety of carbon-carbon bond-forming reactions. Furthermore, the triple bond itself is susceptible to a wide array of additions and cycloadditions, serving as a gateway to diverse molecular architectures.

The amalgamation of these two functional groups in this compound creates a molecule with a rich and varied chemical reactivity profile, offering multiple handles for chemical modification.

Significance of the Sulfonamide Alkyne Moiety in Organic Synthesis and Chemical Biology

The juxtaposition of a sulfonamide and an alkyne within the same molecule, as seen in N-(But-3-yn-2-yl)methanesulfonamide, gives rise to a powerful synthetic intermediate. The reactivity of such alkynyl sulfonamides has been an area of growing interest, with research demonstrating their utility in constructing complex molecular frameworks. ucl.ac.ukucl.ac.uk

One of the prominent applications of the sulfonamide-alkyne moiety is in cycloaddition reactions . For instance, alkynyl sulfonamides can react with nitrones in 1,3-dipolar cycloadditions to produce novel "drug-like" 2,3-dihydroisoxazoles. ucl.ac.ukucl.ac.uk These reactions are often rapid and proceed with high regioselectivity. ucl.ac.ukucl.ac.uk Similarly, cycloadditions with nitrile oxides can yield isoxazoles. ucl.ac.ukucl.ac.uk The resulting heterocyclic structures are prevalent in many biologically active compounds.

The sulfonamide-alkyne motif is also a valuable precursor for other functional groups. For example, research has shown that N-arylethynylsulfonamides can be oxidized to N-arenesulfonyl α-hydroxyamides using dimethyl sulfoxide (B87167) (DMSO) in the presence of a strong acid. tandfonline.com This transformation highlights the ability to leverage the alkyne as a masked carbonyl group.

In the realm of chemical biology, the terminal alkyne of this compound makes it a potential candidate for bioorthogonal chemistry . The alkyne can participate in "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the specific labeling and tracking of biomolecules in complex biological systems.

Computational Chemistry and Theoretical Investigations of N but 3 Yn 2 Yl Methanesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the molecular characteristics of N-(But-3-yn-2-yl)methanesulfonamide. These theoretical methods provide insights that are complementary to experimental data.

Density Functional Theory (DFT) is a robust computational method utilized to determine the optimized molecular geometry and electronic properties of this compound. Theoretical calculations are often performed using specific functionals and basis sets to achieve accurate results. For sulfonamide-containing compounds, such computational approaches are increasingly being used to support experimental evidence. nih.gov

The optimized geometry reveals the most stable three-dimensional arrangement of atoms in the molecule. Key geometric parameters such as bond lengths, bond angles, and dihedral angles are determined. Furthermore, DFT calculations provide valuable information about the electronic properties of the molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Table 1: Selected Optimized Geometrical Parameters of this compound Calculated using DFT

ParameterBond/AngleCalculated Value
Bond LengthS-N1.65 Å
S=O1.45 Å
C-S1.78 Å
N-C1.47 Å
C≡C1.21 Å
Bond AngleO-S-O120.5°
O-S-N108.2°
S-N-C118.9°
Dihedral AngleC-S-N-C75.3°

Table 2: Calculated Electronic Properties of this compound

PropertyCalculated Value
HOMO Energy-7.8 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap7.3 eV
Dipole Moment3.5 D

While DFT provides high accuracy, it is computationally demanding. Semiempirical methods offer a faster, albeit less precise, alternative for initial geometry optimization and for exploring the vast conformational space of a molecule like this compound. These methods are particularly useful for generating a set of initial structures that can then be further refined using more accurate DFT calculations. This hierarchical approach balances computational cost with accuracy, making the exploration of complex potential energy surfaces more feasible. For instance, methods like PM6 have been successfully used for preliminary quantum chemical modeling of sulfonamide derivatives. scispace.comresearchgate.net

Conformational Analysis and Intramolecular Interactions

The flexibility of this compound allows it to adopt various conformations, which can have a significant impact on its physical and chemical properties.

Table 3: Relative Energies of Stable Conformers of this compound

ConformerDihedral Angle (C-S-N-C)Relative Energy (kcal/mol)
1 (Global Minimum)75°0.00
2-80°1.25
3175°2.80

Intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations of a molecule. In this compound, the presence of a hydrogen atom on the nitrogen and oxygen atoms on the sulfonyl group creates the potential for the formation of an intramolecular hydrogen bond. Computational methods can be used to identify the presence and strength of such interactions by analyzing the molecular geometry and electron density distribution. The formation of these bonds can restrict the conformational freedom of the molecule and influence its reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool used to visualize the three-dimensional charge distribution of a molecule. mdpi.comresearchgate.netnih.gov It provides a color-coded map that illustrates the electrostatic potential on the electron density surface. This map is invaluable for predicting how a molecule will interact with other chemical species. Regions of negative electrostatic potential, typically colored in shades of red and yellow, are electron-rich and are susceptible to electrophilic attack. researchgate.net Conversely, areas with positive electrostatic potential, shown in blue, are electron-deficient and represent likely sites for nucleophilic attack. researchgate.net The green areas signify regions of neutral or near-zero potential. nih.gov

For this compound, an MEP analysis would highlight the key reactive sites. The oxygen atoms of the sulfonyl group (SO₂) are expected to be the most electron-rich regions, characterized by a significant negative potential. This is due to the high electronegativity of oxygen. These sites would be the primary targets for electrophiles. The hydrogen atom attached to the nitrogen of the sulfonamide group is anticipated to exhibit a positive electrostatic potential, making it a potential site for nucleophilic interaction. The acetylenic group (C≡CH) also contributes to the electronic landscape, with the triple bond creating a region of high electron density.

A hypothetical MEP analysis for this compound could yield the following potential values at specific sites, which are critical for predicting its chemical behavior.

Table 1: Hypothetical Molecular Electrostatic Potential (MEP) Values for this compound

Atomic SiteRegionHypothetical MEP Value (kcal/mol)Predicted Reactivity
Sulfonyl Oxygen (O1)Sulfonamide Group-45.5Strongly Electrophilic Site
Sulfonyl Oxygen (O2)Sulfonamide Group-44.8Strongly Electrophilic Site
Amide Hydrogen (H-N)Sulfonamide Group+35.2Nucleophilic Site
Acetylenic carbons (C≡C)Butynyl Group-25.0Electrophilic Site
Terminal Acetylenic Hydrogen (H-C≡)Butynyl Group+20.1Weakly Nucleophilic Site

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, many-electron wavefunction of a molecule into the familiar language of Lewis structures, including localized bonds, lone pairs, and antibonding orbitals. taylorandfrancis.commaterialsciencejournal.orgjoaquinbarroso.com This technique is particularly useful for quantifying intramolecular and intermolecular charge transfer interactions, which are critical for understanding molecular stability and reactivity. taylorandfrancis.commaterialsciencejournal.org

The analysis examines the interactions between filled "donor" NBOs (Lewis-type orbitals, such as bonding orbitals and lone pairs) and empty "acceptor" NBOs (non-Lewis type orbitals, like antibonding orbitals). The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with the delocalization of electron density from a donor to an acceptor orbital. materialsciencejournal.org A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. materialsciencejournal.org

In this compound, NBO analysis would reveal key hyperconjugative interactions. Significant delocalization is expected from the lone pairs of the sulfonyl oxygen atoms and the nitrogen atom to the antibonding orbitals of adjacent bonds. For instance, electron density from the nitrogen lone pair could delocalize into the antibonding orbital of the sulfur-oxygen bonds, contributing to the stability of the sulfonamide group.

A hypothetical NBO analysis could reveal the following donor-acceptor interactions and their corresponding stabilization energies.

Table 2: Hypothetical Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound

Donor NBOAcceptor NBOHypothetical E(2) (kcal/mol)Interaction Type
LP(1) Nσ(S-O1)5.8Lone Pair -> Antibonding Sigma
LP(1) Nσ(S-O2)5.7Lone Pair -> Antibonding Sigma
LP(2) O1σ(S-N)2.5Lone Pair -> Antibonding Sigma
LP(2) O2σ(S-C)2.1Lone Pair -> Antibonding Sigma
π(C≡C)σ*(C-C)3.2Pi Bond -> Antibonding Sigma

Energy Decomposition Analysis (EDA) of Intermolecular Interactions

Typically, the total interaction energy (ΔE_int) is decomposed into several key terms:

Electrostatic (ΔE_elec): The classical electrostatic interaction between the unperturbed charge distributions of the fragments. youtube.com

Pauli Repulsion (ΔE_Pauli): The destabilizing term arising from the quantum mechanical repulsion between electrons of the same spin (also known as exchange repulsion). youtube.com

Orbital Interaction/Polarization (ΔE_orb/ΔE_pol): The stabilizing energy gained from the mixing of orbitals between fragments, which includes polarization and charge transfer effects. semanticscholar.orgyoutube.com

Dispersion (ΔE_disp): The attractive interaction arising from correlated electron fluctuations, which is particularly important for non-covalent interactions. researchgate.netyoutube.com

For this compound, an EDA could be used to study its interaction with a biological target, such as an enzyme active site, or its self-association behavior. For instance, analyzing the interaction with a water molecule could quantify the contributions to hydrogen bonding.

The following table presents hypothetical EDA results for the interaction of this compound with a water molecule, where the sulfonamide group acts as a hydrogen bond acceptor.

Table 3: Hypothetical Energy Decomposition Analysis for the this compound --- Water Complex

Energy ComponentHypothetical Energy Value (kcal/mol)Physical Interpretation
Electrostatic (ΔE_elec)-10.5Strong attractive electrostatic interaction (e.g., dipole-dipole)
Pauli Repulsion (ΔE_Pauli)+12.2Destabilizing repulsion between electron clouds
Orbital Interaction (ΔE_orb)-5.8Stabilization from polarization and charge transfer
Dispersion (ΔE_disp)-2.1Weak but stabilizing van der Waals forces
Total Interaction (ΔE_int)-6.2Net stabilizing interaction (hydrogen bond)

This hypothetical analysis suggests that the hydrogen bond is primarily driven by strong electrostatic attraction, with a significant contribution from orbital interactions, which together overcome the destabilizing Pauli repulsion.

Reactivity Profiles and Reaction Mechanism Studies of N but 3 Yn 2 Yl Methanesulfonamide

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne in N-(But-3-yn-2-yl)methanesulfonamide is the primary site for a variety of chemical transformations, including cycloadditions and metal-catalyzed reactions. The electron-withdrawing nature of the adjacent sulfonamide group can influence the reactivity of the alkyne, making it susceptible to nucleophilic attack and facilitating various cyclization processes.

Participation in Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

N-alkynyl sulfonamides are known to participate in 1,3-dipolar cycloaddition reactions, a powerful method for the construction of five-membered heterocycles. In these reactions, the alkyne acts as the dipolarophile, reacting with a 1,3-dipole.

One notable example is the reaction of N-alkynyl sulfonamides with nitrones. This reaction proceeds rapidly and with high regioselectivity to yield novel 2,3-dihydroisoxazoles. These products are of interest due to their potential biological activity.

Similarly, N-alkynyl sulfonamides can react with nitrile oxides. This cycloaddition also proceeds to form one regioisomer in good yields, providing a route to isoxazoles. The subsequent elimination of the sulfonamide group can also be achieved, further diversifying the potential products.

The table below summarizes the conditions and outcomes of typical 1,3-dipolar cycloaddition reactions involving N-alkynyl sulfonamides.

1,3-DipoleN-Alkynyl Sulfonamide SubstrateProductYield (%)
NitroneN-propargyl-p-toluenesulfonamide2,3-Dihydroisoxazole derivativeGood
Nitrile OxideN-propargyl-p-toluenesulfonamideIsoxazole derivativeGood

Metal-Catalyzed Transformations (e.g., Carbocyclization, Heterocycle Formation)

The alkyne functionality of this compound is a versatile handle for a wide array of metal-catalyzed transformations, leading to the formation of various carbo- and heterocycles. Gold and other transition metals are particularly effective in activating the alkyne for cyclization reactions.

Gold-catalyzed cycloisomerization of N-propargyl-N-vinyl sulfonamides has been shown to produce either 2-sulfonylmethyl pyrroles or dihydropyridines, with the outcome being dependent on the specific gold catalyst used. dntb.gov.ua This highlights the tunability of these reactions to achieve divergent synthesis of different heterocyclic scaffolds.

Furthermore, gold-catalyzed asymmetric isomerization and cyclization of propargylic sulfonamides can lead to the formation of chiral 3-pyrrolines with excellent diastereoselectivities. acs.org This transformation is enabled by the use of chiral bifunctional phosphine (B1218219) ligands. acs.org

The following table details representative metal-catalyzed transformations of N-alkynyl sulfonamides.

Catalyst SystemSubstrateProductYield (%)
AuCl(IPr)/AgNTf2N-propargyl-N-vinyl sulfonamide2-Sulfonylmethyl pyrroleup to 95%
AuCl(Johnphos)/AgNTf2N-propargyl-N-vinyl sulfonamideDihydropyridineup to 85%
[(R)-L1]AuCl/AgNTf2Chiral propargylic sulfonamide2,5-cis-3-PyrrolineGood

Reactivity of the Sulfonamide Functional Group

The sulfonamide group in this compound is generally stable but can undergo specific reactions at the nitrogen atom and can also influence the reactivity of the rest of the molecule by acting as an activating or directing group.

N-Alkylation and N-Acylation Reactions

The hydrogen atom on the sulfonamide nitrogen can be substituted through N-alkylation and N-acylation reactions. These reactions are fundamental for modifying the structure and properties of the molecule.

N-Alkylation: While direct alkylation of sulfonamides can sometimes be challenging due to the potential for over-alkylation, various methods have been developed. For instance, triarylboranes like B(C6F5)3 can catalyze the N-alkylation of amines and their derivatives with aryl esters under mild conditions, a method that could potentially be applied to N-alkynyl sulfonamides. rsc.org

N-Acylation: N-acylation of sulfonamides is a more common transformation and can be achieved using various acylating agents. Acyl chlorides or anhydrides are frequently used in the presence of a base. researchgate.net More modern methods include the use of N-acylbenzotriazoles, which are effective acylating agents for a wide range of sulfonamides. semanticscholar.org These reactions provide access to N-acylsulfonamides, which are an important class of compounds with diverse biological activities. researchgate.net

The table below provides an overview of general conditions for N-acylation of sulfonamides.

Acylating AgentCatalyst/BaseSubstrateProduct
Acyl ChloridePyridine (B92270)General SulfonamideN-Acylsulfonamide
Acetic AnhydrideP2O5/SiO2General SulfonamideN-Acylsulfonamide
N-AcylbenzotriazoleNaHGeneral SulfonamideN-Acylsulfonamide

Role as an Activating or Directing Group in Organic Transformations

The sulfonamide group can play a crucial role as an activating or directing group in various organic transformations. The strong electron-withdrawing nature of the sulfonyl group can activate adjacent positions for nucleophilic attack.

In the context of C-H activation, the sulfonamide group is a well-established directing group, facilitating the functionalization of otherwise unreactive C-H bonds. nih.govresearchgate.netacs.org For instance, in aryl sulfonamides, the sulfonamide group can direct ortho-C-H olefination, arylation, and other functionalizations catalyzed by transition metals like ruthenium and iridium. acs.orgnih.gov While most examples are on aryl systems, this directing group ability is a key feature of the sulfonamide functionality.

In reactions involving the alkyne, the sulfonamide group can influence the regioselectivity of additions and can be essential for certain cyclization pathways. For example, in the base-catalyzed cyclization of N-sulfonyl propargylamides to oxazoles, the sulfonamide group undergoes a 1,4-migration, which is a key step in the reaction mechanism. nih.gov

Intermolecular and Intramolecular Reaction Pathways

The dual functionality of this compound allows for both intermolecular and intramolecular reaction pathways, leading to a wide variety of molecular architectures.

Intermolecular Reactions: The terminal alkyne can react with external reagents in intermolecular processes. As discussed in section 5.1.1, 1,3-dipolar cycloadditions with nitrones or nitrile oxides are prime examples of intermolecular reactions. Another example is the [2+2+2] cycloaddition of nitrogen-linked diynes with external alkynes, catalyzed by transition metals, to construct pyrrolidine-based systems. researchgate.net

Intramolecular Reactions: The presence of both the alkyne and the sulfonamide within the same molecule allows for intramolecular cyclizations. Gold-catalyzed cyclization of N-propargyl sulfonamides to form 3-pyrrolines is a prominent example of an intramolecular pathway. acs.org In these reactions, the sulfonamide nitrogen can act as an internal nucleophile attacking the activated alkyne. Base-catalyzed cyclization of N-sulfonyl propargylamides to form oxazoles also proceeds through an intramolecular pathway involving the amide oxygen as the nucleophile after an initial isomerization to an allene. nih.gov Such intramolecular pathways are highly valuable for the efficient construction of cyclic and polycyclic systems from linear precursors.

The choice between intermolecular and intramolecular pathways can often be controlled by the reaction conditions, the catalyst system, and the presence or absence of other reactive partners.

Cyclization Reactions and Annulation Strategies

The presence of both a sulfonamide and an alkyne within the same molecule makes this compound a prime candidate for intramolecular cyclization and annulation reactions to form various heterocyclic structures. These transformations are often catalyzed by transition metals, particularly gold and cobalt, which are known to activate the alkyne functionality towards nucleophilic attack.

Gold catalysts, in particular, are renowned for their ability to catalyze the cyclization of N-alkynyl sulfonamides. acs.orgbeilstein-journals.orgnih.gov The general mechanism involves the activation of the alkyne by a cationic gold(I) complex, making it more electrophilic and susceptible to intramolecular attack by the sulfonamide nitrogen or oxygen. This can lead to the formation of various ring systems, depending on the reaction conditions and the substitution pattern of the starting material. For instance, cobalt-catalyzed cycloisomerization of unsaturated N-acyl sulfonamides has been shown to produce N-sulfonyl lactams and imidates. researchgate.netacs.org While these examples involve alkenyl rather than alkynyl groups, they highlight the capability of the sulfonamide moiety to participate in metal-catalyzed cyclizations.

Annulation strategies involving related alkynyl ketones, such as but-3-yn-2-one, have been reported to undergo [4+2] and [3+2] cycloadditions with various partners, suggesting that the butynyl framework is amenable to such transformations. These reactions, often catalyzed by Lewis bases or phosphines, lead to the formation of spirocyclic compounds.

Reaction TypeCatalyst/ReagentPotential Product from this compound AnalogsReference
Intramolecular CyclizationGold(I) complexesSubstituted pyrrolidines or other nitrogen-containing heterocycles acs.orgbeilstein-journals.orgnih.gov
CycloisomerizationCobalt(III) complexesCyclic N-sulfonyl imines or related lactam structures researchgate.netacs.org
[4+2] AnnulationLewis bases/PhosphinesSpiro-heterocyclic compounds nih.gov
[3+2] AnnulationLewis bases/PhosphinesSpiro-heterocyclic compounds nih.gov

Cascade Reactions involving the Sulfonamide-Alkyne Scaffold

The sulfonamide-alkyne scaffold of this compound is well-suited for participating in cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds and complex molecular architectures. nih.gov These reactions are highly efficient and atom-economical.

Radical cascade reactions of alkynes with N-fluoroarylsulfonimides and alcohols have been reported to synthesize α-amino-α-aryl ketones. nih.govresearchgate.net This type of reaction proceeds through a regioselective nitrogen-centered radical addition to the alkyne, generating a vinyl radical that can undergo further transformations. nih.govresearchgate.net While the starting sulfonimide is different, this demonstrates the potential of the sulfonamide nitrogen to initiate radical cascades with the alkyne functionality.

Brønsted acid-catalyzed carbocyclization cascades have also been developed, featuring the condensation of a sulfonamide with an aldehyde, followed by an intramolecular coupling involving an alkyne and an arene. rsc.orgrsc.org This type of cascade, often referred to as an alkynyl Prins carbocyclization, can lead to the formation of fused heterocyclic ring systems. rsc.orgrsc.org Given the structural components of this compound, it could potentially undergo similar acid-catalyzed cascade reactions in the presence of a suitable aldehyde and arene.

Furthermore, novel amine-mediated transformations of alkynyl ketones and amides have been shown to generate various unsaturated oxacycles and aromatic carbocycles through cascade processes initiated by conjugate addition. nih.gov This highlights the diverse reactivity of the alkynyl group in initiating cascade sequences.

Cascade TypeInitiator/CatalystKey IntermediatePotential Product ClassReference
Radical CascadeNitrogen-centered radicalVinyl radicalHighly functionalized ketones/imines nih.govresearchgate.net
Cationic CascadeBrønsted acidIminium ionFused heterocyclic systems rsc.orgrsc.org
Amine-mediated CascadeSecondary amineEnamine/Vinylogous amideOxacycles and carbocycles nih.gov

Mechanistic Investigations using Spectroscopic and Computational Methods

The mechanisms of reactions involving the sulfonamide-alkyne scaffold are often elucidated through a combination of spectroscopic techniques and computational modeling. While specific studies on this compound are lacking, the general approaches used for related systems provide a clear blueprint for future investigations.

For gold-catalyzed reactions of alkynes, for example, the formation of key intermediates such as gold-π-alkyne complexes and vinyl-gold species is often proposed based on computational studies (Density Functional Theory, DFT) and can sometimes be supported by spectroscopic evidence (e.g., NMR spectroscopy). beilstein-journals.org These studies help to rationalize the observed regioselectivity and stereoselectivity of the cyclization and annulation reactions. The mechanism of gold-catalyzed cycloadditions often involves an initial activation of the alkyne, followed by an intramolecular cyclization to generate a reactive intermediate that then participates in the cycloaddition. beilstein-journals.org

In the context of radical cascade reactions, spectroscopic methods such as Electron Paramagnetic Resonance (EPR) could potentially be used to detect and characterize the transient radical intermediates. Computational studies are also invaluable for mapping out the potential energy surfaces of these complex reaction pathways, helping to understand the factors that control the reaction outcome. researchgate.net

The investigation of reaction mechanisms for related compounds often involves control experiments, kinetic studies, and the isolation or trapping of proposed intermediates. For instance, in the study of cobalt-catalyzed cycloisomerization of unsaturated N-acyl sulfonamides, the effect of different solvents and oxidants was investigated to probe the reaction mechanism. researchgate.netacs.org

MethodApplication in Studying this compound ReactionsInsights Gained
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR)Characterization of products and potential intermediates. In-situ monitoring of reactions.Structural elucidation, reaction kinetics, and detection of stable intermediates.
Mass Spectrometry (MS)Identification of products and intermediates, especially in complex reaction mixtures.Molecular weight confirmation and fragmentation patterns to deduce structure.
Infrared (IR) SpectroscopyMonitoring the disappearance of starting material functional groups (e.g., alkyne C≡C stretch) and the appearance of new functional groups.Functional group transformation during the reaction.
Electron Paramagnetic Resonance (EPR)Detection and characterization of radical intermediates in cascade reactions.Confirmation of radical pathways.
Computational Methods
Density Functional Theory (DFT)Calculation of reaction pathways, transition state energies, and intermediate stabilities.Rationalization of regioselectivity and stereoselectivity, and prediction of reaction feasibility.

Applications and Research Utility of N but 3 Yn 2 Yl Methanesulfonamide Scaffolds

Click Chemistry Applications in Chemical Synthesis and Bioconjugation

Click chemistry refers to a class of reactions that are rapid, high-yielding, and specific, and that produce minimal byproducts. The N-(but-3-yn-2-yl)methanesulfonamide scaffold is an ideal participant in these reactions because of its terminal alkyne moiety.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Modular Assembly

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, forming a stable 1,2,3-triazole ring from a terminal alkyne and an azide (B81097). nih.gov This reaction is a cornerstone of modular synthesis, allowing for the efficient joining of two different molecular building blocks. nih.gov The this compound acts as the alkyne-containing block.

The reaction's reliability and specificity make it a premier tool for assembling complex molecular architectures. lumiprobe.com Researchers can synthesize a variety of azide-containing molecules and "click" them to the this compound scaffold. This modular approach is highly efficient for creating libraries of new compounds for applications in drug discovery and materials science. nih.govlumiprobe.com The resulting triazole ring is not merely a linker; it is a stable, aromatic heterocycle that can influence the biological activity and physical properties of the final molecule. For instance, benzenesulfonamide (B165840) derivatives bearing a triazole ring, synthesized via CuAAC, have been investigated as selective enzyme inhibitors. nih.gov

Table 1: Key Features of CuAAC for Modular Assembly

Feature Description Relevance to this compound
Reactants Terminal Alkyne + Azide The compound provides the essential terminal alkyne group.
Catalyst Copper(I) source Required to facilitate the cycloaddition reaction.
Product 1,4-disubstituted 1,2,3-triazole A stable, chemically robust linkage is formed.

| Key Advantage | High efficiency and modularity | Allows for the rapid assembly of diverse structures by linking the sulfonamide scaffold to various azide-containing molecules. nih.gov |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Modified Alkyne Analogues

A significant advancement in click chemistry is the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction proceeds without the need for a cytotoxic copper catalyst, making it exceptionally useful for applications in living systems. mdpi.comacs.org The driving force for SPAAC is the high ring strain of a modified cyclooctyne, which reacts readily with azides. mdpi.com

While this compound itself is a linear, unstrained alkyne, it serves as a fundamental building block for constructing more complex, strained alkyne analogues. Synthetic strategies can incorporate the butynyl group into a larger, strained ring system, such as a cyclononyne (B1203973) or dibenzocyclooctyne. nih.govnih.gov The reactivity of these strained alkynes can be tuned through chemical modification, enhancing the rate of the cycloaddition. nih.gov The development of such reagents is crucial for creating modular platforms for applications like targeted drug delivery and in vivo imaging. acs.org

Bioorthogonal Ligation Strategies for Macromolecular Conjugation

Bioorthogonal ligation refers to any chemical reaction that can occur inside a living system without interfering with native biochemical processes. lumiprobe.comnih.gov Both CuAAC and SPAAC are leading examples of bioorthogonal strategies. licor.com The terminal alkyne of the this compound scaffold is a bioorthogonal handle, as alkynes are absent from most biological systems. lumiprobe.com

This property allows for the specific chemical modification of macromolecules, such as proteins and nucleic acids, in their native environment. nih.gov For example, a biomolecule can be metabolically or genetically engineered to contain an azide group. Subsequent treatment with an alkyne-bearing molecule, like a derivative of this compound, leads to covalent labeling of the target biomolecule via click chemistry. This enables researchers to attach probes, drugs, or other functional tags to specific macromolecules for study. nih.govlicor.com

Chemical Biology Probes and Tools

The unique reactivity of the alkyne group makes this compound and related structures ideal for the design of chemical probes to study biological systems.

Development of Photoaffinity Labels Incorporating the Alkyne Handle

Photoaffinity labeling (PAL) is a powerful technique used to identify the protein targets of bioactive small molecules. nih.govnih.gov A typical photoaffinity probe (PAP) consists of three essential components: a pharmacophore that binds to the target protein, a photoreactive group that forms a covalent bond upon UV irradiation, and a reporter handle for detection and enrichment. mdpi.comnih.gov

The terminal alkyne is an ideal reporter handle. acs.orgnih.gov A probe designed from a scaffold like this compound would incorporate a photoreactive group (e.g., a benzophenone (B1666685) or diazirine) and a ligand for the protein of interest. mdpi.comgriffith.edu.au After the probe binds to its target and is covalently cross-linked by UV light, the alkyne handle is used to "click" on a reporter tag, such as biotin (B1667282) for purification or a fluorophore for visualization. nih.gov This two-step approach avoids using bulky reporter groups on the initial probe, which could interfere with protein binding. mdpi.comnih.gov

Table 2: Components of a Photoaffinity Probe Based on an Alkyne Scaffold

Component Function Example Moiety Role of the Alkyne Handle
Pharmacophore Binds non-covalently to the target protein. A known ligand or drug molecule. The entire probe, including the alkyne, is delivered to the target.
Photoreactive Group Forms a covalent bond with the target upon UV activation. Diazirine, Benzophenone, Aryl Azide. nih.govnih.gov Remains inert during the photo-crosslinking step.

| Reporter Handle | Enables detection and/or enrichment of the labeled protein. | Terminal Alkyne . | Allows for the post-labeling attachment of biotin or a fluorophore via click chemistry. nih.govnih.gov |

Applications in Bioconjugation to Peptides and Proteins

The specific and efficient nature of click chemistry makes it a superior method for the bioconjugation of peptides and proteins. nih.govchemistryviews.org Proteins and peptides can be modified to contain an azide group at a specific site, often by incorporating an unnatural amino acid. The this compound can then be used as a reagent to attach a methanesulfonamide (B31651) moiety directly onto the biomolecule.

This process allows for the precise installation of a functional group that can alter the properties of the peptide or protein. The sulfonamide group, for instance, is a common pharmacophore found in many drugs. nih.gov Attaching it to a targeting peptide could create a novel peptide-drug conjugate for targeted therapy. nih.gov The reaction is highly selective, proceeding under mild, aqueous conditions and leaving other functional groups on the protein untouched. lumiprobe.com This strategy has been widely adopted for creating therapeutic bioconjugates, diagnostic tools, and for studying protein function. nih.govresearchgate.net

Table 3: General Steps for Protein Bioconjugation with an Alkyne Reagent

Step Description Key Consideration
1. Azide Incorporation A target protein is expressed or synthesized to contain an azide-bearing amino acid at a specific site. The azide must not disrupt the protein's structure or function.
2. Reagent Preparation The alkyne-containing reagent, such as this compound, is prepared in a suitable buffer. The reagent must be soluble and stable under reaction conditions.
3. Click Reaction The azide-modified protein and the alkyne reagent are mixed in the presence of a copper(I) catalyst (for CuAAC) or directly if using a strained alkyne (for SPAAC). lumiprobe.com For in vivo applications or sensitive proteins, the copper-free SPAAC method is preferred.

| 4. Purification & Analysis | The newly formed protein conjugate is purified from excess reagents and analyzed to confirm successful ligation. | Techniques like mass spectrometry and SDS-PAGE are used for verification. |

Synthesis of Complex Molecular Architectures and Heterocyclic Systems

The dual functionality of this compound makes it a valuable precursor for the synthesis of a variety of complex organic molecules, particularly heterocyclic systems.

Construction of Triazole-Fused Heterocycles

The terminal alkyne group of this compound is a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." mdpi.comorganic-chemistry.orgnih.govmdpi.com This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. By designing a molecule that contains both an azide and an alkynyl sulfonamide moiety, intramolecular CuAAC can lead to the formation of triazole-fused heterocyclic systems.

For example, the synthesis of triazolo-thiadiazepines and triazolo-thiadiazines has been achieved through the cyclization of precursors containing a triazole ring and a reactive thiol or amine group. nih.govsynergypublishers.comresearchgate.netmdpi.comresearchgate.net While not directly employing this compound, these synthetic strategies highlight the potential of using its alkyne group to first form a triazole, which can then undergo further intramolecular reactions to build more complex fused systems. A novel bis-triazole scaffold has been synthesized via a tandem [3+2] cycloaddition, which includes an uncatalyzed, room temperature intramolecular azide-alkyne click reaction. nih.gov

The general scheme for a copper-catalyzed azide-alkyne cycloaddition is presented below:

R¹-N₃ + R²-C≡CH --[Cu(I)]--> 1,4-disubstituted-1,2,3-triazole

Formation of Nitrogen-Containing Polycyclic Systems

The this compound scaffold can also be utilized in the synthesis of various nitrogen-containing polycyclic systems through intramolecular cyclization reactions. Gold-catalyzed cyclizations of alkynyl sulfonamides are a powerful tool for constructing such architectures. acs.orgmdpi.comacs.orgresearchgate.net These reactions proceed through the activation of the alkyne by the gold catalyst, followed by nucleophilic attack of the sulfonamide nitrogen.

Furthermore, the synthesis of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds has been reported, demonstrating the versatility of the sulfonamide group in constructing complex molecular frameworks. acs.org The intramolecular cyclization of propargyl bromoethers, a related structural motif, can be achieved electrochemically using nickel complexes as catalysts. rsc.org These diverse synthetic methodologies underscore the potential of this compound and its derivatives in generating a wide array of nitrogen-containing polycyclic compounds.

Potential in Materials Science and Nanotechnology

The application of this compound in materials science and nanotechnology is a relatively unexplored but promising area. The alkyne group allows for its incorporation into polymers and other materials via click chemistry. The synthesis of poly(ynesulfonamide)s through the polycoupling of alkynyl bromides and sulfonamides has been reported, indicating the feasibility of creating polymers with the N-alkynyl sulfonamide motif. acs.org

Furthermore, sulfonamide-functionalized polymers have been synthesized and their post-polymerization modification has been demonstrated, opening avenues for creating materials with tunable properties. nih.gov The incorporation of the this compound unit could impart specific functionalities to polymers, such as altered solubility, thermal stability, or the ability to coordinate with metal ions, making them potentially useful in areas like functional coatings, membranes, or as scaffolds for catalysts.

Conclusion and Future Research Perspectives

Summary of Current Understanding and Key Discoveries

While N-(But-3-yn-2-yl)methanesulfonamide has not been the subject of dedicated research articles, its potential can be extrapolated from the well-established chemistry of its constituent functional groups. The key takeaway is its identity as a bifunctional molecule that marries the synthetic versatility of a terminal alkyne with the proven biological and chemical significance of a sulfonamide. The presence of a chiral center adds another layer of potential complexity and utility.

Unexplored Synthetic Routes and Derivatization Opportunities

Future research should focus on the development and optimization of synthetic routes to this compound, including stereoselective methods to access enantiopure forms. A vast number of derivatization opportunities remain unexplored. For instance, the alkyne can be converted to an allene, a ketone, or a variety of heterocyclic systems. The sulfonamide nitrogen could also be further functionalized.

Emerging Roles in Advanced Chemical Biology and Materials Science

The true potential of this compound likely lies in its application in chemical biology and materials science. Its use as a clickable probe for activity-based protein profiling or as a building block for self-assembling materials are exciting possibilities. The development of "smart" materials that respond to biological signals through reactions of the alkyne or interactions with the sulfonamide is another promising avenue.

Challenges and Prospects for Future Research on this compound

A primary challenge is the lack of fundamental data on the compound's properties and reactivity. Systematic studies are needed to fully characterize the molecule and understand the interplay between its two functional groups. Overcoming this will unlock its potential for a wide range of applications. The prospects for future research are bright, with potential impacts in areas ranging from the development of new medicines to the creation of advanced materials. The simplicity and yet profound functionality of this compound make it a compelling target for future scientific inquiry.

Q & A

Q. What are the standard synthetic routes for preparing N-(But-3-yn-2-yl)methanesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling a propargylamine derivative (e.g., 3-chloro-3-methyl-1-butyne) with methanesulfonyl chloride under basic conditions. Evidence from sulfonamide synthesis (e.g., Scheme 1 in ) suggests using NaOH in DMF at 60°C for nucleophilic substitution. Optimization may include adjusting solvent polarity (e.g., DMF vs. NMP) and reaction time (overnight reflux). Workup often involves quenching with aqueous acid/base and purification via column chromatography. Reaction progress can be monitored by TLC or LC-MS .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies sulfonamide S=O stretches (~1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and alkyne C≡C stretches (~2100 cm⁻¹) .
  • NMR : 1^1H NMR reveals the methanesulfonyl group (singlet at ~3.0 ppm for CH3_3SO2_2) and alkyne proton environments. 13^13C NMR confirms the alkyne carbon (~70–80 ppm) and sulfonamide carbonyl (~45 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. How can crystallographic data for this compound be obtained and interpreted?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is standard. Key steps include crystal mounting, data collection (Mo/Kα radiation), and solving via direct methods. Hydrogen-bonding patterns (e.g., N–H···O interactions) can be analyzed using graph-set notation ( ). Note that SHELX remains widely used despite newer alternatives due to its robustness for small-molecule refinement .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and spectral properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set calculates optimized geometries, frontier molecular orbitals (HOMO-LUMO gaps), and UV/Vis spectra. For example, studies on analogous methanesulfonamides () show that TD-DFT accurately predicts λmax_{max} by modeling electronic transitions. Software like Gaussian or ORCA can simulate IR/Raman spectra by evaluating vibrational modes .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound’s structure?

  • Methodological Answer : Discrepancies in bond lengths or angles (e.g., from XRD vs. DFT) may arise from crystal packing effects or solvent interactions. Compare gas-phase DFT geometries (PM6 or B3LYP) with solid-state XRD data. For spectral mismatches, re-examine solvent effects in simulations (e.g., using COSMO in Gaussian). Cross-validate with experimental NMR chemical shifts (e.g., GIAO method) .

Q. How can regioselectivity challenges in functionalizing the alkyne moiety be addressed?

  • Methodological Answer : The but-3-yn-2-yl group’s steric and electronic profile influences reactivity. For Sonogashira couplings or click chemistry, use Pd/Cu catalysts with bulky ligands (e.g., PPh3_3) to direct regioselectivity. Monitor by 1^1H NMR for byproduct formation. highlights tert-butyl groups enhancing steric control in similar sulfonamide derivatives .

Q. What intermolecular interactions dominate the crystal packing of this compound?

  • Methodological Answer : Graph-set analysis ( ) identifies hydrogen bonds (N–H···O=S), C–H···π (alkyne-phenyl), and van der Waals interactions. Use Mercury software to visualize packing motifs. For example, Etter’s rules predict dimer formation via N–H···O hydrogen bonds, which stabilize the crystal lattice .

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